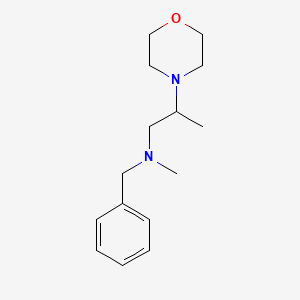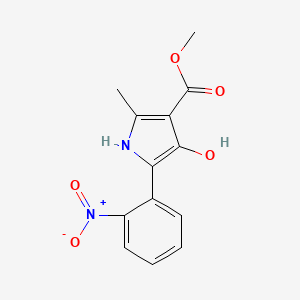![molecular formula C20H21ClF3N3O B4534996 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4534996.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methylbenzyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methylbenzyl)-1-piperazinecarboxamide often involves multi-step chemical reactions. For instance, compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides have been synthesized, characterized by NMR, mass spectral analysis, and evaluated for antimicrobial activities, showing moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017). Similarly, 4-[(4'-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino derivatives have been synthesized and assessed for biological activity, with some compounds showing moderate activity (Guna et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through spectroscopic methods such as NMR and mass spectrometry. For example, the synthesis of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, a potent nonpeptide CCR1 antagonist, involved reductive amination and was characterized by HPLC purification and mass spectrometry, showcasing the compound's high radiochemical and chemical purity (Mäding et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be diverse, depending on the functional groups present in the molecule. For instance, the use of l-piperazine-2-carboxylic acid derived N-formamides as Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane demonstrates the potential for chemical transformations, offering high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in biological systems and potential applications. For example, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved single crystal XRD data to confirm the structure, providing insights into the compound's three-dimensional architecture and intermolecular interactions (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for the development of pharmaceutical agents. The synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as allosteric enhancers of the A1 adenosine receptor highlight the importance of substituent effects on chemical properties and biological activity (Romagnoli et al., 2008).
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N3O/c1-14-3-2-4-15(11-14)13-26-7-9-27(10-8-26)19(28)25-18-12-16(20(22,23)24)5-6-17(18)21/h2-6,11-12H,7-10,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDRMPLYEQBPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4534916.png)
![4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B4534917.png)
![5-(acetylamino)-2-chloro-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]benzamide](/img/structure/B4534928.png)

![[(2S)-1-({6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4534938.png)

![1-acetyl-4-[4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-1,4-diazepane trifluoroacetate](/img/structure/B4534945.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4534952.png)
![ethyl 1-(2-hydroxy-6-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4534958.png)
![5-{[benzyl(methyl)amino]methyl}-N-(1H-imidazol-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4534963.png)
![N-mesityl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4534967.png)
![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4534977.png)

![2-({[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]amino}methyl)-6-methoxyphenol](/img/structure/B4535002.png)